molecular formula C30H52O2 B14368528 2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 90836-51-4

2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14368528
CAS No.: 90836-51-4
M. Wt: 444.7 g/mol
InChI Key: FFNXNTQGOMFJJJ-UHFFFAOYSA-N
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Description

2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound belonging to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with dodecyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: The major product is the corresponding quinone.

    Reduction: The major product is the hydroquinone derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound targets specific pathways involved in cell cycle regulation and apoptosis, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its long alkyl chains, which enhance its lipophilicity and potentially improve its interaction with lipid membranes. This property may contribute to its effectiveness in inducing apoptosis in cancer cells .

Properties

CAS No.

90836-51-4

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

2,5-di(dodecan-2-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C30H52O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26H,5-22H2,1-4H3

InChI Key

FFNXNTQGOMFJJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)C1=CC(=O)C(=CC1=O)C(C)CCCCCCCCCC

Origin of Product

United States

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